molecular formula C19H22ClN3OS B10875435 N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(5-chloro-2-methoxyphenyl)amine

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(5-chloro-2-methoxyphenyl)amine

Cat. No.: B10875435
M. Wt: 375.9 g/mol
InChI Key: STWKAXXMYCFSRK-UHFFFAOYSA-N
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Description

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(5-chloro-2-methoxyphenyl)amine is a compound that belongs to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound has garnered interest due to its potential therapeutic properties and its ability to modulate various biological pathways.

Preparation Methods

The synthesis of N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(5-chloro-2-methoxyphenyl)amine typically involves the reaction of 1-adamantylamine with 2-chloro-5-methoxyaniline in the presence of a thiadiazole-forming reagent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the thiadiazole ring .

Chemical Reactions Analysis

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(5-chloro-2-methoxyphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine and methoxy positions.

Scientific Research Applications

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(5-chloro-2-methoxyphenyl)amine has been studied for its potential therapeutic applications in various fields of medicine. It has shown promise in the following areas:

    Anti-inflammatory: The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

    Anti-cancer: It has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

    Neuroprotection: The compound has shown neuroprotective properties, including the ability to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with neurodegenerative diseases such as Alzheimer’s.

Mechanism of Action

The exact mechanism of action of N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(5-chloro-2-methoxyphenyl)amine is not fully understood. it is believed to modulate various biological pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), enzymes that regulate gene expression. These actions contribute to its anti-inflammatory and anti-cancer properties.

Comparison with Similar Compounds

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(5-chloro-2-methoxyphenyl)amine is unique due to its adamantyl and thiadiazole moieties, which contribute to its distinct biological activities. Similar compounds include:

    N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound also contains an adamantyl group and a thiadiazole ring, and it has been studied for its anti-inflammatory and anti-cancer properties.

    N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: These compounds have shown insecticidal activities and are structurally similar due to the presence of the thiadiazole ring.

Properties

Molecular Formula

C19H22ClN3OS

Molecular Weight

375.9 g/mol

IUPAC Name

5-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H22ClN3OS/c1-24-16-3-2-14(20)7-15(16)21-18-23-22-17(25-18)19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,21,23)

InChI Key

STWKAXXMYCFSRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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